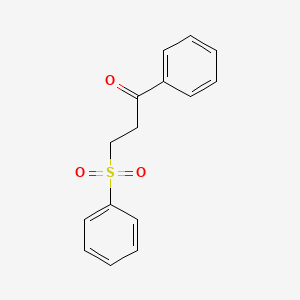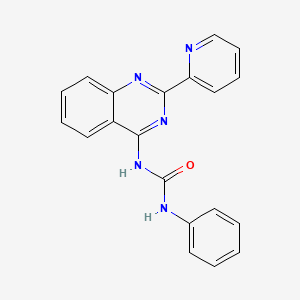
1-Phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core substituted with a phenyl group and a pyridinyl moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea typically involves the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl)ureas. The process consists of the formation of N-aryl-N′-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles. This reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) .
Industrial Production Methods
The industrial production of this compound can be scaled to gram quantities using the same synthetic route. The reaction conditions are optimized to ensure high yields and purity of the final product. The process is efficient and can be adapted for large-scale production without the need for expensive catalysts or reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can modify the quinazoline core, leading to different derivatives.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further modified to enhance their biological activity and therapeutic potential.
Aplicaciones Científicas De Investigación
1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-2,4-diones: These compounds share the quinazoline core and exhibit similar biological activities.
Thienopyrimidine-2,4-diones: These derivatives have a similar structure but contain a thiophene ring instead of a pyridine ring.
Pyridinyl ureas: Compounds with a pyridinyl moiety and urea functionality, similar to the target compound.
Uniqueness
1-phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C20H15N5O |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-pyridin-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H15N5O/c26-20(22-14-8-2-1-3-9-14)25-18-15-10-4-5-11-16(15)23-19(24-18)17-12-6-7-13-21-17/h1-13H,(H2,22,23,24,25,26) |
Clave InChI |
XZUXPDFYRHJJLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




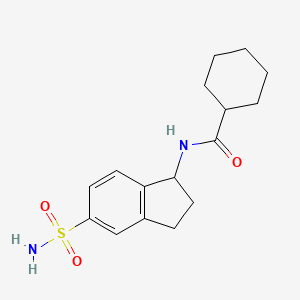
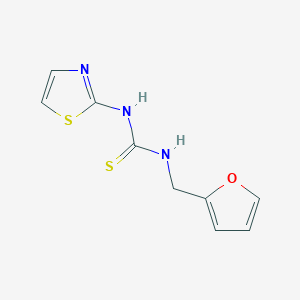
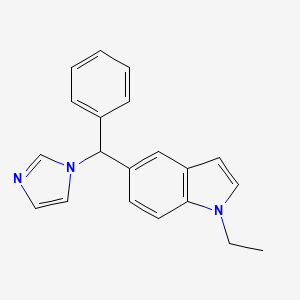
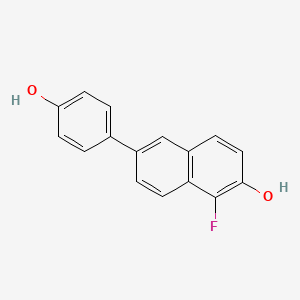

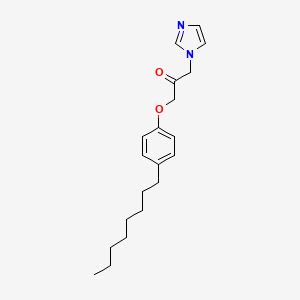
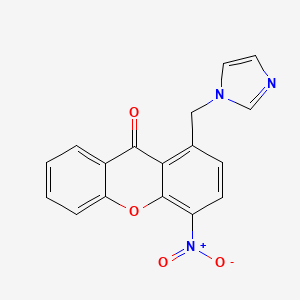


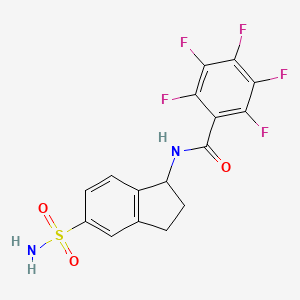
![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
